molecular formula C12H16O B091426 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyran CAS No. 17937-03-0

3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyran

Cat. No. B091426
CAS RN: 17937-03-0
M. Wt: 176.25 g/mol
InChI Key: RZWKXCCZVCZJOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyran, also known as Dihydrorosmarin, is a naturally occurring compound found in various plants, such as rosemary, sage, and oregano. It belongs to the class of flavonoids and possesses antioxidant and anti-inflammatory properties. The compound has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin is not fully understood. However, studies suggest that the compound exerts its therapeutic effects by inhibiting oxidative stress and inflammation. 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin has been shown to possess various biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases. Additionally, 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin has been shown to possess antimicrobial and antifungal properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin in lab experiments is its availability. The compound can be easily synthesized or extracted from plants. Additionally, 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin possesses antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin in lab experiments is its low solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for the research on 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin. One of the areas of interest is the potential use of the compound in the treatment of cancer. Studies have shown that 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin possesses anticancer properties and can inhibit the growth of cancer cells. Additionally, further research is needed to understand the mechanism of action of 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin and its potential use in the treatment of various diseases, such as Alzheimer's disease and cardiovascular diseases.

Synthesis Methods

3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin can be synthesized by various methods, including the extraction of the compound from plants or chemical synthesis. The chemical synthesis of 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin involves the condensation of 2,4,6-trimethylphenol with 3,4-dihydro-2H-pyran in the presence of a catalyst. The yield of the synthesis process varies depending on the method used.

Scientific Research Applications

3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. The compound has been investigated for its potential use in the treatment of cancer, diabetes, Alzheimer's disease, and cardiovascular diseases.

properties

CAS RN

17937-03-0

Product Name

3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyran

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2,2,4-trimethyl-3,4-dihydrochromene

InChI

InChI=1S/C12H16O/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-7,9H,8H2,1-3H3

InChI Key

RZWKXCCZVCZJOU-UHFFFAOYSA-N

SMILES

CC1CC(OC2=CC=CC=C12)(C)C

Canonical SMILES

CC1CC(OC2=CC=CC=C12)(C)C

Other CAS RN

17937-03-0

Origin of Product

United States

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